molecular formula C16H18N2O4 B13095864 Tert-butyl 5'-formyl-3'-oxospiro[azetidine-3,1'-isoindoline]-1-carboxylate

Tert-butyl 5'-formyl-3'-oxospiro[azetidine-3,1'-isoindoline]-1-carboxylate

Cat. No.: B13095864
M. Wt: 302.32 g/mol
InChI Key: SYGVYOHOTMJSRO-UHFFFAOYSA-N
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Description

Tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale while maintaining its structural integrity and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various receptors and enzymes, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-oxospiro[3.3]heptan-2-yl)carbamate
  • Tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
  • Indolo[2,3-b]quinoxalines

Uniqueness

Tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

tert-butyl 5-formyl-3-oxospiro[2H-isoindole-1,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C16H18N2O4/c1-15(2,3)22-14(21)18-8-16(9-18)12-5-4-10(7-19)6-11(12)13(20)17-16/h4-7H,8-9H2,1-3H3,(H,17,20)

InChI Key

SYGVYOHOTMJSRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3=C(C=C(C=C3)C=O)C(=O)N2

Origin of Product

United States

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